molecular formula C10H9IN2O2 B12836493 Methyl 3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate

Methyl 3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate

Cat. No.: B12836493
M. Wt: 316.09 g/mol
InChI Key: MXNGVMYQCVTEKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate is a heterocyclic organic compound. It is part of the pyrrolopyridine family, which is known for its significant biological activities and applications in medicinal chemistry. The compound’s structure includes a pyrrolo[3,2-c]pyridine core, which is a fused bicyclic system containing both pyrrole and pyridine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate typically involves multiple steps. One common method starts with the iodination of a pyrrolo[3,2-c]pyridine precursor. This is followed by esterification to introduce the methyl ester group at the carboxylate position. The reaction conditions often involve the use of iodine and a suitable oxidizing agent to facilitate the iodination process .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and appropriate ligands are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridine derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.

Mechanism of Action

The mechanism of action of Methyl 3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzyme active sites or receptor binding sites, thereby modulating their activity. For instance, it may inhibit kinase activity by binding to the ATP-binding site, preventing phosphorylation events crucial for cell signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate is unique due to its specific substitution pattern and the presence of both iodine and methyl ester groups. These features contribute to its distinct reactivity and biological activity compared to other pyrrolopyridine derivatives.

Properties

Molecular Formula

C10H9IN2O2

Molecular Weight

316.09 g/mol

IUPAC Name

methyl 3-iodo-1-methylpyrrolo[3,2-c]pyridine-6-carboxylate

InChI

InChI=1S/C10H9IN2O2/c1-13-5-7(11)6-4-12-8(3-9(6)13)10(14)15-2/h3-5H,1-2H3

InChI Key

MXNGVMYQCVTEKH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CN=C(C=C21)C(=O)OC)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.